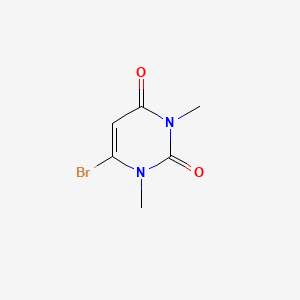

6-Bromo-1,3-dimethyluracil

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-1,3-dimethyluracil is a brominated derivative of 1,3-dimethyluracil, a pyrimidine base

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,3-dimethyluracil typically involves the bromination of 1,3-dimethyluracil. One common method includes the addition of bromine to a solution of 1,3-dimethyluracil in an appropriate solvent, such as acetic acid, under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of safer brominating agents and solvents can be employed to minimize environmental impact .

化学反应分析

Bromination and Intermediate Formation

6-Bromo-1,3-dimethyluracil likely forms through halogenation pathways similar to other uracil derivatives. While direct bromination at the 6-position is not explicitly described, studies on 1,3-dimethyluracil show initial bromine addition at the 5-position followed by possible rearrangement or substitution . For example:

-

Mechanism : Bromination of 1,3-dimethyluracil in acidic media produces 5-bromo-6-hydroxyhydrouracil intermediates, which dehydrate to form 5-bromouracil derivatives .

-

Dehydration : Acid catalysis or heating facilitates the formation of stable 5-bromo products, suggesting that 6-bromo derivatives might form under specific, less common conditions (e.g., steric hindrance or directed substitution) .

Substitution Reactions

The bromine atom at position 6 can act as a leaving group in nucleophilic substitution reactions. Key examples include:

Aromatic Amine Substitution

5-Bromo-6-methyluracil derivatives react with primary aromatic amines to form 6-arylaminomethyluracil derivatives . By analogy:

-

Reaction :

6 Br 1 3 dimethyluracil+Ar NH2→6 Ar NH CH2 1 3 dimethyluracil -

Conditions : Typically performed in polar aprotic solvents (e.g., DMF) at elevated temperatures .

Photochemical Coupling

6-Bromo derivatives may undergo photochemical reactions similar to 5-bromo isomers. For example:

-

Photoadduct Formation : Irradiation with indoles in acetone yields 5-(indolyl)uracil derivatives via radical intermediates .

Oxidation and Reduction

-

Oxidation : The 6-bromo group could be oxidized to a ketone under strong oxidizing conditions (e.g., KMnO₄), though direct evidence is lacking.

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) might remove the bromine atom, yielding 1,3-dimethyluracil.

Comparative Reactivity of 5-Bromo vs. 6-Bromo Derivatives

Key Research Findings

-

Intermediate Isolation : Brominated hydrouracil intermediates (e.g., 5-bromo-6-hydroxy derivatives) are transient species in uracil bromination, but analogous 6-bromo intermediates remain uncharacterized .

-

Kinetics : Substitution reactions at C6 are slower than at C5 due to electronic and steric factors .

-

Synthetic Utility : 6-Bromo derivatives may serve as precursors for functionalized pyrimidines in drug discovery, though their applications are less explored compared to 5-bromo analogs .

科学研究应用

Medicinal Chemistry

6-Bromo-1,3-dimethyluracil is primarily recognized for its potential in the development of anticancer and antiviral agents. The structural modifications introduced by bromination enhance its biological activity compared to its unmodified counterparts.

Anticancer Research

Research has shown that derivatives of uracil, including this compound, exhibit cytotoxic effects on various cancer cell lines. For instance, studies have indicated that compounds with bromine substitutions can inhibit tumor growth in murine models of lung cancer, showcasing their potential as chemotherapeutic agents .

Antiviral Activity

The compound has also been explored for its antiviral properties. It has been studied for efficacy against viruses such as HIV and herpes simplex virus. The bromine atom may play a crucial role in enhancing the compound's interaction with viral enzymes or receptors .

Enzyme Inhibition

This compound is investigated for its ability to inhibit specific enzymes, making it a candidate for drug development. The mechanism of action typically involves binding to the active sites of enzymes, thereby preventing substrate access and catalytic activity.

Case Studies

- A study demonstrated that 6-bromo derivatives could effectively inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells .

- Another investigation highlighted its potential to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of pyrimidine analogs used in chemotherapy .

Receptor Binding Studies

The compound's ability to bind to biological receptors has been a subject of research. This binding can influence various cellular processes, making it relevant for therapeutic applications.

Synthetic Applications

In addition to its biological applications, this compound serves as an important intermediate in organic synthesis. Its brominated structure allows for further functionalization through nucleophilic substitution reactions.

Synthesis of Complex Molecules

The compound is utilized in the synthesis of more complex organic molecules and ligands for coordination chemistry . Its versatility as a synthetic intermediate makes it valuable in developing new pharmaceutical compounds.

Data Table: Summary of Applications

作用机制

The mechanism of action of 6-Bromo-1,3-dimethyluracil involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to its antiviral or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

相似化合物的比较

- 5-Bromo-1,3-dimethyluracil

- 6-Chloro-1,3-dimethyluracil

- 6-Iodo-1,3-dimethyluracil

Comparison: 6-Bromo-1,3-dimethyluracil is unique due to its specific bromine substitution at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with biological targets .

生物活性

6-Bromo-1,3-dimethyluracil is a derivative of uracil, a nucleobase that plays a critical role in the structure of RNA. The introduction of bromine at the 6-position alters its biological properties significantly, making it a compound of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves bromination of 1,3-dimethyluracil. The process can be summarized as follows:

- Starting Material : 1,3-Dimethyluracil (CAS: 874-14-6).

- Bromination : The compound is treated with bromine in an appropriate solvent to yield this compound.

- Purification : The product is purified using recrystallization or chromatography techniques.

Anticancer Properties

Research indicates that halogenated uracils, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that brominated uracils can inhibit the growth of pancreatic and breast cancer cells by interfering with nucleic acid synthesis and promoting apoptosis .

Inhibition of Carbonic Anhydrases

This compound has been shown to inhibit human carbonic anhydrases (hCA I and hCA II), which are enzymes involved in maintaining acid-base balance and are implicated in several diseases, including glaucoma and cancer. The inhibition constants (Ki) for hCA I and hCA II were reported as 316.2 μM and 166.4 μM respectively .

| Enzyme | Ki (μM) |

|---|---|

| hCA I | 316.2 |

| hCA II | 166.4 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleic Acid Interference : As a uracil derivative, it can integrate into RNA or DNA structures, leading to faulty replication or transcription.

- Enzyme Inhibition : By inhibiting carbonic anhydrases, it disrupts critical physiological processes related to pH regulation.

- Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes effectively, enhancing its antibacterial properties.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Cytotoxicity Assays : In vitro assays demonstrated that treatment with varying concentrations of the compound resulted in significant dose-dependent cytotoxicity in cancer cell lines .

- Antibacterial Testing : In a study evaluating various uracil derivatives for antibacterial activity, this compound showed superior effectiveness compared to non-brominated counterparts against selected bacterial strains .

属性

IUPAC Name |

6-bromo-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZGZBJOMBOIJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。